molecular formula C17H24ClN3O5S B2881708 N'-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methylpropyl)ethanediamide CAS No. 872862-53-8

N'-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methylpropyl)ethanediamide

Cat. No.: B2881708
CAS No.: 872862-53-8
M. Wt: 417.91
InChI Key: OVSDZEABJHXFDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-{[3-(4-Chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methylpropyl)ethanediamide (CAS: 872862-53-8) is a synthetic organic compound with the molecular formula C₁₇H₂₄ClN₃O₅S and a molecular weight of 417.91 g/mol . Its structure features a 1,3-oxazinan ring substituted with a 4-chlorobenzenesulfonyl group, an ethanediamide (oxalamide) backbone, and a branched 2-methylpropyl (isobutyl) substituent. The compound’s SMILES string, CC(C)CNC(=O)C(=O)NCC1OCCCN1S(=O)(=O)C1=CC=C(Cl)C=C1, highlights its hybrid architecture, combining sulfonamide, oxazinan, and amide functionalities.

Properties

IUPAC Name

N-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-(2-methylpropyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24ClN3O5S/c1-12(2)10-19-16(22)17(23)20-11-15-21(8-3-9-26-15)27(24,25)14-6-4-13(18)5-7-14/h4-7,12,15H,3,8-11H2,1-2H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVSDZEABJHXFDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C(=O)NCC1N(CCCO1)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methylpropyl)ethanediamide typically involves multiple steps. One common approach starts with the preparation of the oxazinan ring, followed by the introduction of the 4-chlorophenyl group and the sulfonyl group. The final step involves the formation of the oxalamide moiety.

    Oxazinan Ring Formation: The oxazinan ring can be synthesized through a cyclization reaction involving an appropriate amine and an epoxide under basic conditions.

    Introduction of 4-Chlorophenyl Group: This step often involves a nucleophilic substitution reaction where the oxazinan ring reacts with a 4-chlorophenyl sulfonyl chloride in the presence of a base.

    Formation of Oxalamide Moiety: The final step involves the reaction of the intermediate with isobutyloxalyl chloride to form the oxalamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N'-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methylpropyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N'-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methylpropyl)ethanediamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.

    Materials Science: It is explored for its potential use in the development of advanced materials, including polymers and coatings.

    Biological Research: The compound is investigated for its biological activity, including its potential as an antimicrobial or anticancer agent.

    Industrial Applications: It is used in the synthesis of specialty chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N'-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methylpropyl)ethanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

The compound’s structural complexity invites comparison with other sulfonamide- and ethanediamide-containing derivatives. Below is a detailed analysis:

Sulfonamide Derivatives

  • N-(1-Azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide ():
    • Molecular Formula : C₁₂H₁₅N₅O₂S.
    • Key Features : Contains a tosyl (4-methylbenzenesulfonyl) group and dual azide (-N₃) substituents.
    • Synthesis : Achieved via substitution of O-tosyl groups with azides, yielding ~95% purity .
    • Comparison : Unlike the target compound, this derivative lacks the oxazinan ring and ethanediamide core. The azide groups confer high reactivity (e.g., for "click chemistry"), whereas the chlorobenzenesulfonyl group in the target compound may enhance electrophilicity or binding to aromatic pockets in proteins .

Ethanediamide (Oxalamide) Derivatives

  • N-(2H-1,3-Benzodioxol-5-yl)-N’-[2(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide (QOD) (): Key Features: A quinolinyl oxalamide with a benzodioxole moiety. Biological Activity: Reported as a falcipain inhibitor (antimalarial target) . Comparison: The target compound shares the ethanediamide backbone but replaces the benzodioxol and tetrahydroquinoline groups with a chlorobenzenesulfonyl-oxazinan system. This substitution likely alters solubility and target specificity; the QOD’s bulkier aromatic groups may favor π-π stacking interactions, while the sulfonyl group in the target compound could enhance hydrogen bonding or sulfonyl-enzyme interactions .

Carboxamide Derivatives

  • N-{3-[(Biphenyl-4-yl carbonyl)amino]propyl}-1H-indole-2-carboxamide (ICD) (): Key Features: Combines indole and biphenyl carboxamide moieties. Biological Activity: Falcipain inhibitor with demonstrated antimalarial activity . The oxazinan ring may also offer greater metabolic stability than ICD’s indole group, which is prone to oxidative degradation .

Research Implications and Limitations

  • Structural Advantages : The target compound’s chlorobenzenesulfonyl group may improve binding to hydrophobic enzyme pockets compared to methyl or azide substituents in analogs .
  • Data Gaps: No explicit bioactivity or pharmacokinetic data for the target compound are provided in the evidence, necessitating further experimental validation.

Biological Activity

N'-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methylpropyl)ethanediamide is a synthetic compound that has garnered attention for its potential biological activities. This compound features a unique structure that includes an oxazinan ring and a benzenesulfonyl moiety, which are known to contribute to various pharmacological properties.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C15H22ClN3O2S\text{C}_{15}\text{H}_{22}\text{ClN}_3\text{O}_2\text{S}

This structure includes:

  • A 4-chlorobenzenesulfonyl group, which is often associated with inhibitory activity against various biological targets.
  • An oxazinan ring that may enhance the compound's stability and bioavailability.

Biological Activity Overview

The biological activity of this compound primarily revolves around its potential as an inhibitor of specific protein kinases and its implications in therapeutic applications. The following sections detail its effects on various biological systems.

1. Protein Kinase Inhibition

Research indicates that compounds with similar structures can inhibit mitogen-activated protein kinases (MAPKs), particularly MKK4, which plays a crucial role in cell signaling pathways involved in stress responses and apoptosis. Inhibition of MKK4 has been linked to enhanced liver regeneration and potential therapeutic effects in liver diseases .

2. Anticancer Potential

The benzenesulfonamide derivatives have been studied for their anticancer properties, particularly their ability to act as progesterone receptor (PR) antagonists. These compounds can disrupt hormonal signaling pathways involved in tumor growth, making them candidates for treating hormone-sensitive cancers such as breast cancer .

3. Toxicological Profile

The safety profile of this compound must be considered. Similar sulfonamide compounds have shown varying degrees of toxicity, including skin irritation and respiratory issues upon exposure .

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

Study Focus Findings
Protein Kinase InhibitionEffective in inhibiting MKK4, promoting liver regeneration .
Anticancer ActivityExhibits PR antagonistic activity, potentially useful in treating breast cancer .
Toxicity AssessmentCauses severe skin burns; respiratory irritant; further studies needed for comprehensive toxicology .

Case Studies

  • Liver Regeneration Study : A study explored the use of MKK4 inhibitors in models of hepatic injury. The administration of related compounds resulted in significant improvements in liver function markers, suggesting that this compound could have similar effects.
  • Cancer Treatment Trials : Clinical trials involving PR antagonists have shown promise in reducing tumor size in patients with hormone-dependent tumors. The structural similarities to known effective compounds suggest potential efficacy for this new derivative.

Q & A

Q. How can the synthesis of this compound be optimized for reproducibility in academic laboratories?

The synthesis involves multi-step reactions, including sulfonylation of the oxazinan ring, nucleophilic substitution, and amide coupling. Key steps include using coupling agents like EDC/HOBt in anhydrous DMF under inert atmospheres to minimize hydrolysis . Reaction monitoring via TLC or HPLC ensures intermediate purity. Optimizing stoichiometry (e.g., 1.2 equivalents of 4-chlorobenzenesulfonyl chloride) and temperature control (0–25°C for sulfonylation) improves yields .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms functional groups (e.g., sulfonyl peaks at ~7.5 ppm for aromatic protons, amide NH signals at ~8–10 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]⁺ matching C₁₉H₂₅ClN₃O₅S) .
  • X-ray Crystallography: Resolves stereochemistry and crystal packing using SHELXL for refinement .

Q. What are the common chemical reactions this compound undergoes, and how are they monitored?

The compound participates in:

  • Nucleophilic Substitution: At the sulfonyl group with amines or alkoxides, monitored by disappearance of the sulfonyl chloride peak in IR (~1370 cm⁻¹) .
  • Oxidation/Reduction: For example, oxidation of the oxazinan ring with KMnO₄, tracked via UV-Vis (λmax shifts) or HPLC retention time changes .

Advanced Research Questions

Q. How can contradictions between experimental and computational spectroscopic data be resolved?

Discrepancies in NMR or IR spectra (e.g., unexpected splitting or peak shifts) may arise from conformational flexibility or solvent effects. Use 2D NMR techniques (COSY, HSQC) to assign proton-carbon correlations . Validate computational models (DFT-optimized structures) against experimental X-ray data using WinGX for molecular geometry comparisons .

Q. What computational strategies predict the compound’s reactivity and binding affinity?

  • Density Functional Theory (DFT): Calculate Fukui indices to identify electrophilic/nucleophilic sites .
  • Molecular Docking: Use AutoDock Vina to model interactions with biological targets (e.g., enzymes with sulfonamide-binding pockets) .
  • Molecular Dynamics (MD): Simulate solvation effects in water/DMSO mixtures to predict stability .

Q. How can researchers design analogs to improve bioactivity while minimizing toxicity?

Apply structure-activity relationship (SAR) principles:

  • Substituent Modification: Replace 4-chlorobenzenesulfonyl with fluorinated analogs to enhance lipophilicity and blood-brain barrier penetration .
  • Scaffold Hopping: Introduce heterocycles (e.g., thiophene) via Suzuki-Miyaura coupling to diversify the oxazinan ring . Validate using enzymatic assays (e.g., IC₅₀ measurements for target inhibition) .

Q. What methodologies address low synthetic yields in scale-up reactions?

  • Catalytic Optimization: Screen Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for coupling steps to reduce side-product formation .
  • Flow Chemistry: Implement continuous flow reactors for exothermic steps (e.g., sulfonylation) to improve heat dissipation and reproducibility .

Q. How can polymorphic forms of the compound be identified and characterized?

Use X-ray Powder Diffraction (XRPD) to detect crystalline phases and Differential Scanning Calorimetry (DSC) to analyze thermal transitions (e.g., melting points, glass transitions). Refine data with SHELXTL to distinguish between polymorphs .

Data Analysis and Experimental Design

Q. What statistical approaches validate biological activity data in dose-response studies?

  • Hill Equation Modeling: Fit dose-response curves to calculate EC₅₀/IC₅₀ values using nonlinear regression (GraphPad Prism) .
  • ANOVA with Tukey’s Test: Compare treatment groups in cell viability assays to confirm significance (p < 0.05) .

Q. How should researchers design stability studies under varying storage conditions?

  • Forced Degradation: Expose the compound to heat (40–60°C), humidity (75% RH), and UV light, then quantify degradation products via LC-MS .
  • Long-Term Stability: Store samples at -20°C and 25°C, analyzing purity monthly with HPLC (C18 column, 0.1% TFA/ACN gradient) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.